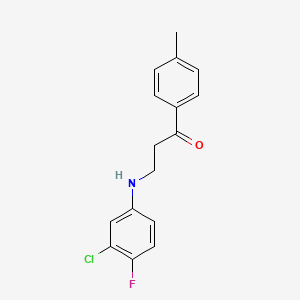
3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone is a chemical entity that appears to be a derivative of propanone with substitutions that include a chloro-fluoroanilino group and a methylphenyl group. This compound is not directly mentioned in the provided papers, but its structure suggests potential relevance in the field of synthetic organic chemistry, particularly in the synthesis of fluorinated compounds and possibly as a precursor to pharmaceutical agents.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in the literature. For instance, the stereoselective formation of oxiranes by the reaction of diazomethane on 1-fluoro-3-arylsulfinyl-2-propanone has been reported, which could be a relevant method for the synthesis of similar fluorinated structures . Additionally, the resolution of a nonsteroidal antiandrogen and the determination of the absolute configuration of its active enantiomer through chromatographic separation and subsequent chemical transformations provide insights into the synthesis of complex fluorinated molecules . These methods could potentially be adapted for the synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics influenced by the presence of the chloro, fluoro, and methyl groups. These substituents can affect the electronic distribution and steric hindrance within the molecule, which in turn can influence its reactivity and interaction with other molecules. The papers provided do not directly analyze the molecular structure of this specific compound, but they do offer full structural elucidation of related products, which could be used as a reference for understanding the structural aspects of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound would be expected to be influenced by the electron-withdrawing effects of the chloro and fluoro groups and the electron-donating effect of the methyl group. The papers discuss various chemical reactions, such as the opening of the oxirane ring by different nucleophiles and the synthesis of cytotoxic agents through Mannich reactions , which could provide insights into the types of chemical reactions that 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and molecular geometry. For example, the presence of halogen atoms could affect its boiling point, solubility, and density. The papers do not provide specific data on the physical and chemical properties of the compound , but they do describe the synthesis and characterization of related compounds, which could be used to infer some of the properties of 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone .
科学的研究の応用
Asymmetric Synthesis Applications
- "3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone" and its derivatives are used as chiral intermediates in the synthesis of various pharmaceuticals, including antidepressants. A study by Choi et al. (2010) describes the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a related compound, using yeast reductase for high enantioselectivity (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, & Hyung-Kwoun Kim, 2010).
Cytotoxic Agent Development
- 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, closely related to the compound , have been synthesized as potential potent cytotoxic agents for cancer treatment. Mete, Gul, and Kazaz (2007) explored these compounds for their efficacy and optimized reaction conditions (E. Mete, H. Gul, & C. Kazaz, 2007).
Fluorinated Chirons Synthesis
- The compound is used in the synthesis of fluorinated chirons. Arnone et al. (1995) describe stereoselective oxirane formation by reacting diazomethane on a similar compound, 1-fluoro-3-arylsulfinyl-2-propanone (A. Arnone et al., 1995).
Acetylcholinesterase Inhibition
- Derivatives of the compound have been studied for their potential as acetylcholinesterase inhibitors, which could have implications in treating diseases like Alzheimer's. Dafforn et al. (1982) investigated the inhibitory effects of related compounds on acetylcholinesterase (A. Dafforn et al., 1982).
Polymer Synthesis
- The compound can also be used in the synthesis of novel copolymers. Studies like the one by Kim et al. (1999) explore the copolymerization of trisubstituted ethylenes with styrene, indicating potential applications in materials science (Katherine Kim et al., 1999).
Organic Fluorophores
- The compound is utilized in the synthesis of organic fluorophores, as demonstrated by Teimouri (2011) in their research on creating new types of organic fluorophores with strong blue emission properties (M. Teimouri, 2011).
特性
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-4-12(5-3-11)16(20)8-9-19-13-6-7-15(18)14(17)10-13/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCHCAVWHHJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

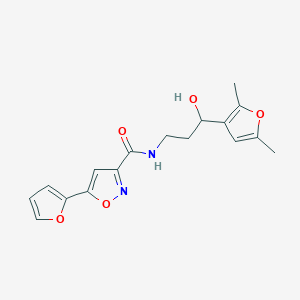
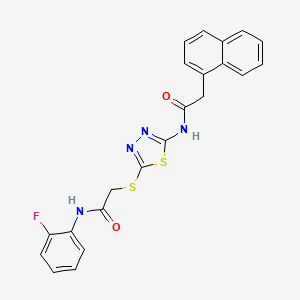
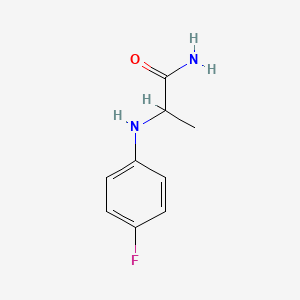

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
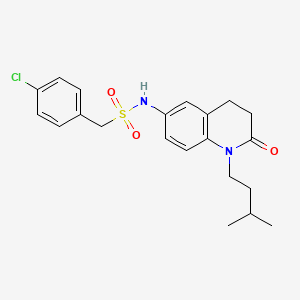
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)
![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)
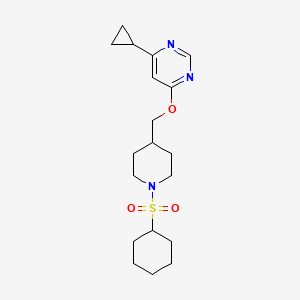
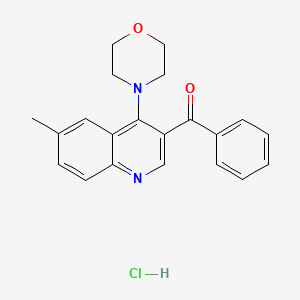
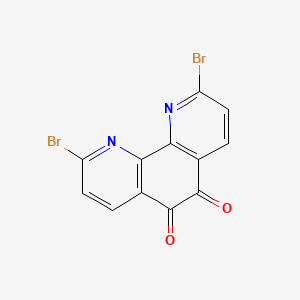
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
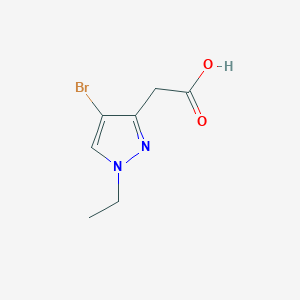
![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)